2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzodioxole moiety, a pyridazine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with diethylene glycol.
Coupling Reactions: The final compound is formed by coupling the benzodioxole moiety with the pyridazine and piperazine rings through appropriate linkers and under suitable reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Biological Research: The compound can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: It may find use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it targets a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
Uniqueness
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of a benzodioxole moiety, a pyridazine ring, and a piperazine ring. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, setting it apart from simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-18-4-2-17(3-5-18)20-7-9-23(26-25-20)27-10-12-28(13-11-27)24(29)15-31-19-6-8-21-22(14-19)33-16-32-21/h2-9,14H,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPFPHOBMHYNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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